4-[4,5-Bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Overview
Description
4-[4,5-Bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine is a chemical compound with the molecular formula C₁₈H₃₀N₈O . This compound features a triazole ring, an oxadiazole ring, and two azepane groups, making it a complex and intriguing molecule for various scientific studies.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings.
Substitution: The azepane groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4,5-Bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4,5-Bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The triazole and oxadiazole rings can participate in coordination with metal ions, affecting their electronic properties and reactivity . The azepane groups may enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other triazole and oxadiazole derivatives, such as:
- 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
Compared to these compounds, 4-[4,5-Bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of azepane groups, which may confer additional properties such as increased solubility and potential biological activity .
Properties
IUPAC Name |
4-[4,5-bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O/c19-17-18(22-27-21-17)26-16(14-25-11-7-3-4-8-12-25)15(20-23-26)13-24-9-5-1-2-6-10-24/h1-14H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNUQWKZJMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365596 | |
Record name | 4-[4,5-bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-79-1 | |
Record name | 4-[4,5-bis(azepan-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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